molecular formula C9H5BrOS B1601572 2-Bromobenzo[b]thiophene-3-carbaldehyde CAS No. 39856-98-9

2-Bromobenzo[b]thiophene-3-carbaldehyde

Cat. No.: B1601572
CAS No.: 39856-98-9
M. Wt: 241.11 g/mol
InChI Key: VGDOLCVWJLNMHX-UHFFFAOYSA-N
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Description

Overview of Benzo[b]thiophene Heterocycles in Contemporary Organic Chemistry

Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that have garnered significant attention from the scientific community. Their structural resemblance to endogenous molecules allows them to interact with biological targets, leading to a wide spectrum of pharmacological activities. This has established the benzo[b]thiophene scaffold as a "privileged structure" in drug discovery, with derivatives exhibiting anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. The inherent aromaticity and electron-rich nature of the bicyclic system also make it a valuable component in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Synthetic Utility of Halogenated Benzo[b]thiophenes as Key Intermediates

The introduction of a halogen atom onto the benzo[b]thiophene core dramatically enhances its synthetic potential. Halogenated benzo[b]thiophenes, particularly bromo- and iodo-derivatives, serve as versatile building blocks in a multitude of cross-coupling reactions. benthamscience.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. benthamscience.comnih.gov This strategic functionalization allows for the construction of complex molecular frameworks from simpler, readily available precursors.

The position of the halogen atom on the benzo[b]thiophene ring dictates its reactivity and the types of transformations it can undergo. For instance, electrophilic cyclization of appropriately substituted alkynyl thioanisoles provides a convenient route to 3-halobenzo[b]thiophenes. nih.gov These halogenated intermediates are crucial for introducing a wide array of substituents onto the benzo[b]thiophene scaffold, thereby enabling the systematic exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of properties in materials science.

Positional Importance of 2-Bromobenzo[b]thiophene-3-carbaldehyde in Diverse Chemical Transformations

The compound this compound is a bifunctional molecule of significant synthetic interest. The bromine atom at the 2-position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at this position.

Simultaneously, the aldehyde group at the 3-position offers a rich platform for a different set of chemical manipulations. It can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel condensation), and reductive amination to introduce a wide range of functional groups and build more complex side chains. The presence of both of these reactive sites in a single molecule allows for sequential and selective modifications, providing a powerful tool for the synthesis of highly functionalized and structurally diverse benzo[b]thiophene derivatives.

For instance, the aldehyde can be used as a handle to construct larger heterocyclic systems, while the bromo group can be retained for later-stage functionalization, or vice-versa. This strategic orthogonality makes this compound a highly sought-after precursor in the synthesis of novel therapeutic agents and advanced organic materials.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₅BrOS
Molecular Weight 241.11 g/mol
Appearance Solid
Melting Point 59-60 °C
Boiling Point 351.3 °C (Predicted)
CAS Number 39856-98-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOLCVWJLNMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487831
Record name Benzo[b]thiophene-3-carboxaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39856-98-9
Record name Benzo[b]thiophene-3-carboxaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromobenzo B Thiophene 3 Carbaldehyde

Direct Functionalization Approaches to Benzo[b]thiophene-3-carbaldehyde (B160397)

Direct functionalization of the benzo[b]thiophene scaffold represents a common and often efficient strategy for the synthesis of 2-Bromobenzo[b]thiophene-3-carbaldehyde. These methods typically involve the introduction of the bromine atom and the formyl group in separate steps onto the benzo[b]thiophene ring system.

Electrophilic Bromination Strategies for Selective Introduction of Bromine

The introduction of a bromine atom at the C-2 position of a benzo[b]thiophene-3-carbaldehyde molecule can be achieved through electrophilic aromatic substitution. The benzo[b]thiophene ring system is generally susceptible to electrophilic attack, with the C-3 position being the most reactive, followed by the C-2 position. masterorganicchemistry.com When the C-3 position is already substituted, as in the case of benzo[b]thiophene-3-carbaldehyde, electrophilic substitution is directed to other positions, primarily the C-2 position.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under relatively mild conditions. nih.gov The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent. nih.gov The selectivity for the C-2 position is generally high due to the directing effect of the sulfur atom and the deactivating nature of the aldehyde group at C-3, which disfavors substitution on the benzene (B151609) ring.

Table 1: Electrophilic Bromination of Benzo[b]thiophene Derivatives

SubstrateBrominating AgentSolventConditionsProductYieldReference
2-Methylbenzo[b]thiopheneNBSAcetonitrile0 °C to rt, 30 min3-Bromo-2-methylbenzo[b]thiophene99%
Benzo[b]thiophene-2-carboxylic acidBr2/NaOAcAcetic Acid55-60 °C, 24 h3-Bromobenzo[b]thiophene-2-carboxylic acid50% mdpi.com

Another significant direct functionalization route involves the Vilsmeier-Haack formylation of 2-bromobenzo[b]thiophene (B1329661). chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.org This reaction introduces the formyl group at the C-3 position of the pre-brominated benzo[b]thiophene core. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction is generally effective for electron-rich aromatic and heterocyclic compounds. chemistrysteps.comthieme-connect.de The process involves the electrophilic attack of the Vilsmeier reagent on the 2-bromobenzo[b]thiophene, followed by hydrolysis to yield the desired aldehyde. chemistrysteps.comwikipedia.org

Radical-Mediated Bromination Techniques

The application of radical-mediated bromination for the specific synthesis of this compound is not extensively documented in scientific literature. While free-radical bromination is a known method for the functionalization of certain aromatic compounds, its utility for highly functionalized and sensitive heterocyclic systems like benzo[b]thiophene-3-carbaldehyde can be limited. researchgate.netyoutube.com The presence of an aldehyde group and the electron-rich thiophene (B33073) ring can lead to a lack of selectivity and potential side reactions under radical conditions. researchgate.net Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator are typically used for allylic and benzylic brominations rather than for direct aromatic C-H bromination. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

Cyclization-Based Syntheses of the Benzo[b]thiophene Core with Subsequent Aldehyde and Bromine Introduction

An alternative to direct functionalization is the construction of the benzo[b]thiophene ring system from acyclic precursors, followed by the introduction or with pre-existing bromine and aldehyde functionalities.

One-Pot Cyclization of ortho-Halo-substituted Benzaldehydes with Sulfur-Containing Reagents

A more direct, though multistep, approach involves the reaction of an ortho-halo benzaldehyde (B42025) with a thioglycolate derivative, which upon cyclization, can form the benzo[b]thiophene ring. Subsequent functionalization would then be required to introduce the bromine at the C-2 position and the aldehyde at the C-3 position.

Microwave-Assisted Cyclization Procedures for Benzo[b]thiophene Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.orgresearchgate.netstrath.ac.ukfrontiersin.org The synthesis of benzo[b]thiophene scaffolds can be significantly enhanced using microwave irradiation. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base is rapidly achieved under microwave conditions to produce 3-aminobenzo[b]thiophenes. rsc.orgresearchgate.netstrath.ac.uk While this specific example leads to an amino group at the C-3 position, the underlying principle of microwave-assisted cyclization can be adapted for the synthesis of other substituted benzo[b]thiophenes. The challenge remains in designing a microwave-assisted cyclization that directly affords the 2-bromo-3-formyl substitution pattern or a precursor that can be readily converted.

Table 2: Microwave-Assisted Synthesis of Benzo[b]thiophene Derivatives

ReactantsCatalyst/BaseSolventConditionsProductYieldReference
2-Halobenzonitriles, Methyl thioglycolateTriethylamineDMSO130 °C, 11 min3-Aminobenzo[b]thiophenes58-96% rsc.orgresearchgate.net
Aryl halide, Thiophene derivativePd/CβCAT, KOAc, PivOHGVLMW, 2 hArylated thiophenes- frontiersin.org

Oxidation Pathways from Precursor Alcohols to this compound

A reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. In the context of this compound synthesis, the corresponding precursor alcohol, (2-bromobenzo[b]thiophen-3-yl)methanol, can be oxidized to the target aldehyde. This oxidation must be performed using selective reagents to avoid over-oxidation to the carboxylic acid.

Commonly employed selective oxidizing agents for the conversion of primary alcohols to aldehydes include Pyridinium chlorochromate (PCC) and Manganese dioxide (MnO₂). researchgate.net PCC is a versatile reagent that can oxidize a wide range of primary alcohols to aldehydes in good yields. MnO₂ is particularly effective for the oxidation of allylic and benzylic alcohols, and its use for other primary alcohols is also documented. The choice of oxidizing agent and reaction conditions is crucial to ensure a clean and high-yielding conversion.

Table 3: Common Oxidizing Agents for Primary Alcohols to Aldehydes

Oxidizing AgentAbbreviationTypical SubstratesGeneral Conditions
Pyridinium chlorochromatePCCPrimary and secondary alcoholsAnhydrous CH₂Cl₂
Manganese dioxideMnO₂Allylic and benzylic alcohols, also other primary alcoholsVarious solvents (e.g., CH₂Cl₂, CHCl₃, acetone)

Comparative Analysis of Synthetic Routes for this compound

The preparation of this compound can be effectively achieved via two principal synthetic strategies: the Vilsmeier-Haack reaction and a halogen-metal exchange sequence. Each route offers distinct advantages and disadvantages concerning reaction efficiency, selectivity, and operational complexity. While specific literature detailing the synthesis of this exact compound is noted, a comparative analysis can be drawn from established results for closely related analogues. researchgate.netd-nb.info

Reaction Efficiency and Selectivity Considerations

The choice of synthetic route is critically influenced by reaction yield and regioselectivity. The two primary methods approach the introduction of the C3-aldehyde group from different mechanistic standpoints, which directly impacts these factors.

Method 1: Vilsmeier-Haack Formylation

This method involves the direct formylation of 2-bromobenzo[b]thiophene using the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is a classic electrophilic aromatic substitution reaction.

Selectivity: The benzo[b]thiophene ring system preferentially undergoes electrophilic attack at the C2 position. However, with this position blocked by a bromine atom, the reaction is directed to the next most activated position, C3. The bromine atom, while generally deactivating the ring towards electrophilic attack, acts as a C3-director in this specific context. This ensures high regioselectivity for the desired 3-carbaldehyde isomer.

Efficiency: The direct Vilsmeier-Haack formylation of the parent, unsubstituted benzo[b]thiophene to produce benzo[b]thiophene-3-carbaldehyde is reported to have a low yield of only 7%. semanticscholar.org The presence of the deactivating bromo- group in the substrate is expected to result in a similarly low, if not lower, reaction efficiency, making this route less favorable from a yield perspective.

Method 2: Halogen-Metal Exchange followed by Formylation

This strategy begins with a different precursor, 2,3-dibromobenzo[b]thiophene. A lithium-halogen exchange is performed, followed by quenching the resulting organolithium intermediate with a formylating agent like DMF. commonorganicchemistry.com

Selectivity: The success of this route hinges on the selective metal-halogen exchange at the C3 position over the C2 position. The C-Br bond at the C3 position of the thiophene ring is generally more reactive and susceptible to exchange than the C-Br bond at the C2 position. This preferential reactivity allows for the selective formation of the 3-lithiobenzo[b]thiophene intermediate, which upon reaction with DMF, yields the target 2-bromo-3-carbaldehyde product exclusively.

Efficiency: A direct parallel can be drawn from the synthesis of 2-methylbenzothiophene-3-carboxaldehyde. semanticscholar.org In that synthesis, 3-bromo-2-methylbenzothiophene underwent lithium-bromine exchange and subsequent formylation with DMF to provide the final product in a 42% yield. semanticscholar.org This suggests that the halogen-metal exchange route offers significantly higher reaction efficiency compared to the direct Vilsmeier-Haack formylation.

Table 1: Comparative Data for Synthetic Routes

FeatureMethod 1: Vilsmeier-Haack FormylationMethod 2: Halogen-Metal Exchange & Formylation
Starting Material 2-Bromobenzo[b]thiophene2,3-Dibromobenzo[b]thiophene
Key Reagents POCl₃, DMFn-Butyllithium (n-BuLi), DMF
Reaction Type Electrophilic Aromatic SubstitutionHalogen-Metal Exchange, Nucleophilic Acyl Addition
Selectivity Control Blocking effect of C2-Bromo group directs formylation to C3Higher reactivity of C3-Br bond enables selective metal exchange
Reported Yield (Analogue) Low (e.g., 7% for unsubstituted benzo[b]thiophene) semanticscholar.orgModerate (e.g., 42% for 2-methyl analogue) semanticscholar.org

Process Optimization and Scalability in Laboratory Synthesis

Optimizing laboratory procedures to improve yield, purity, and throughput is a key consideration for any synthetic method.

For the Vilsmeier-Haack reaction , optimization parameters include the stoichiometry of the Vilsmeier reagent (the ratio of POCl₃ to DMF), reaction temperature, and duration. rsc.org Careful control of the temperature during the addition of POCl₃ to DMF is crucial for the proper formation of the electrophilic species. Subsequent heating of the reaction mixture with the substrate may be required to drive the reaction to completion, and finding the optimal temperature-time profile can maximize the yield while minimizing the formation of degradation byproducts.

For the halogen-metal exchange route , process optimization is more stringent due to the use of highly reactive organolithium reagents. thieme-connect.de

Temperature: Reactions are typically conducted at cryogenic temperatures (e.g., -78 °C) to ensure high selectivity of the lithium-bromine exchange and to prevent side reactions, such as decomposition of the organolithium reagent or unwanted attacks on the solvent.

Reagent Purity: The process is highly sensitive to moisture and atmospheric oxygen. Therefore, anhydrous solvents (typically tetrahydrofuran (B95107) or diethyl ether) and an inert atmosphere (nitrogen or argon) are mandatory for achieving high yields and reproducibility. thieme-connect.de

Scalability: While efficient, the use of organolithium reagents and the requirement for cryogenic temperatures present challenges for scaling up beyond the gram scale in a standard laboratory setting. The highly exothermic nature of quenching the reaction and the handling of pyrophoric reagents demand specialized equipment and stringent safety protocols for larger quantities. Purification for both methods typically relies on column chromatography, which can also be a bottleneck for large-scale laboratory preparations. semanticscholar.org

Chemical Reactivity and Transformation Pathways of 2 Bromobenzo B Thiophene 3 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group in 2-Bromobenzo[b]thiophene-3-carbaldehyde is a versatile functional handle for a variety of chemical conversions, including oxidation, reduction, and condensation reactions.

Oxidative Conversions to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 2-bromobenzo[b]thiophene-3-carboxylic acid. This transformation is a fundamental process in organic synthesis, providing access to a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the oxidation of similar thiophene-based aldehydes is well-established. For instance, thiophene-2-carboxaldehyde can be oxidized to thiophene-2-carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O).

A plausible synthetic route for the oxidation of this compound is presented in the table below, based on general knowledge of aldehyde oxidations.

ReactantReagent(s)ProductReaction Type
This compoundKMnO₄2-Bromobenzo[b]thiophene-3-carboxylic acidOxidation
This compoundJones Reagent2-Bromobenzo[b]thiophene-3-carboxylic acidOxidation

Reductive Transformations to Alcohol Analogues

The aldehyde group of this compound is susceptible to reduction to form the corresponding primary alcohol, (2-bromobenzo[b]thiophen-3-yl)methanol. This transformation is typically achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. ugm.ac.idnih.gov The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.id

The general protocol for the reduction of an aldehyde using sodium borohydride involves the nucleophilic attack of the hydride ion from NaBH₄ onto the electrophilic carbonyl carbon. Subsequent workup with water or a mild acid neutralizes the resulting alkoxide to yield the alcohol.

ReactantReagent(s)ProductReaction Type
This compoundNaBH₄, Methanol(2-Bromobenzo[b]thiophen-3-yl)methanolReduction

This reduction provides a pathway to a new set of derivatives where the hydroxymethyl group can be further functionalized.

Condensation Reactions for Imine and Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. libretexts.orgmasterorganicchemistry.com These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The formation of imines is a reversible process, and the pH of the reaction medium is a critical factor. libretexts.org A slightly acidic medium is generally optimal to facilitate both the protonation of the carbonyl oxygen, which enhances its electrophilicity, and the dehydration step. libretexts.org

ReactantReagentProduct TypeGeneral Reaction
This compoundPrimary Amine (R-NH₂)ImineC₉H₅BrOS + R-NH₂ ⇌ C₉H₄BrN=CHR + H₂O
This compoundHydrazine (H₂N-NH₂) or its derivativesHydrazoneC₉H₅BrOS + H₂N-NHR ⇌ C₉H₄BrN=N-NHR + H₂O

The synthesis of various hydrazone derivatives has been reported, highlighting their importance as intermediates in the preparation of bioactive compounds. walisongo.ac.id The reaction conditions can be tailored to favor the formation of the desired product. organic-chemistry.org

Tautomerism and Keto-Enol Equilibria of the Carbonyl Group

This compound can, in principle, exhibit keto-enol tautomerism, where an equilibrium exists between the aldehyde (keto) form and its corresponding enol form. biosynth.com Tautomers are constitutional isomers that readily interconvert. frontiersin.org The enol form is characterized by a carbon-carbon double bond and a hydroxyl group.

The position of the keto-enol equilibrium is influenced by several factors, including the structure of the molecule and the solvent. mdpi.comorientjchem.org For most simple aldehydes, the keto form is significantly more stable and predominates at equilibrium. However, in certain substituted benzo[b]thiophene systems, the enol tautomer can be stabilized. For instance, in some 2-aroylbenzo[b]thiophen-3-ols, the enol form is the predominant species, particularly when electron-withdrawing substituents are present. nih.gov This stabilization can be attributed to factors such as intramolecular hydrogen bonding and conjugation. nih.gov While one source suggests the carbonyl group of this compound can tautomerize to the enol form, detailed studies on the specific equilibrium for this compound were not found in the provided search results. biosynth.com

Reactions at the Bromine Substituent

The bromine atom at the 2-position of the benzo[b]thiophene ring is a key site for functionalization, primarily through nucleophilic displacement reactions, often facilitated by transition metal catalysts.

Nucleophilic Displacement Reactions

The carbon-bromine bond in this compound allows for nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. A prominent class of such reactions are palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This methodology allows for the synthesis of 2-amino-benzo[b]thiophene derivatives from this compound. The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands being developed to accommodate a wide range of substrates. organic-chemistry.orgnih.gov

Reactant 1Reactant 2Catalyst/Ligand System (Example)Product TypeReaction Name
This compoundPrimary/Secondary AminePd(OAc)₂ / XPhos2-(Amino)benzo[b]thiophene-3-carbaldehydeBuchwald-Hartwig Amination

Suzuki Coupling: The Suzuki reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl halide. nih.govmdpi.com This reaction can be used to introduce various aryl or vinyl substituents at the 2-position of the benzo[b]thiophene ring system. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Reactant 1Reactant 2 (Example)Catalyst/Ligand System (Example)Product TypeReaction Name
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Phenylbenzo[b]thiophene-3-carbaldehydeSuzuki Coupling

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of substituted benzo[b]thiophene derivatives. nih.govbenthamscience.comrsc.org

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of this compound serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in modifying the core structure for various applications.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysis offers powerful methods for functionalizing the 2-position of the benzo[b]thiophene ring system. nih.gov The Suzuki-Miyaura and Sonogashira reactions are cornerstone transformations in this context. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgvaia.com This reaction is widely used to form biaryl structures or to introduce alkyl and alkenyl substituents. wikipedia.org For this compound, this allows for the synthesis of 2-aryl or 2-alkylbenzo[b]thiophene-3-carbaldehydes. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates. nih.gov

Reaction Coupling Partner Catalyst System Base/Solvent Product Type Reference
Suzuki-MiyauraArylboronic acidPd(OAc)₂, Phosphine LigandK₂CO₃ / Toluene2-Arylbenzo[b]thiophene-3-carbaldehyde nih.gov
Suzuki-Miyauran-Butylboronic acidPd(OAc)₂, BiarylphosphineK₃PO₄ / THF2-n-Butylbenzo[b]thiophene-3-carbaldehyde clockss.org

The Sonogashira coupling reaction creates a carbon-carbon bond between the C2 position and a terminal alkyne. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is highly valuable for synthesizing arylalkynes, which are important intermediates for more complex molecules and materials. researchgate.net The process can be performed under mild, often room temperature, conditions. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. pitt.edu

Reaction Coupling Partner Catalyst System Base/Solvent Product Type Reference
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N / THF2-Alkynylbenzo[b]thiophene-3-carbaldehyde wikipedia.org
Copper-Free SonogashiraTerminal AlkynePd(P(t-Bu)₃)₂Cs₂CO₃ / DMF2-Alkynylbenzo[b]thiophene-3-carbaldehyde organic-chemistry.org
Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are effective for forming carbon-heteroatom bonds (C-N, C-O, C-S). For this compound, these reactions can be used to introduce amine, ether, or thioether functionalities at the 2-position. For instance, a copper-catalyzed reaction with a thiocarboxylic acid can lead to the formation of a C-S bond, which can be a key step in the synthesis of more complex sulfur-containing heterocycles. organic-chemistry.org These reactions often require a ligand, such as 1,10-phenanthroline, and a base to proceed efficiently. organic-chemistry.org

Reaction Coupling Partner Catalyst System Base/Solvent Product Type Reference
Ullmann C-S CouplingThiocarboxylic AcidCuI, 1,10-phenanthrolinen-Pr₃N / Dioxane2-Thioester-benzo[b]thiophene-3-carbaldehyde organic-chemistry.org
Ullmann C-O CouplingPhenolCuI, LigandBase / Solvent2-Phenoxybenzo[b]thiophene-3-carbaldehyde nih.govrsc.org

Reactivity of the Benzo[b]thiophene Heterocyclic Core

Beyond the transformations at the C-Br bond, the inherent reactivity of the fused heterocyclic ring system itself offers numerous avenues for structural elaboration.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and other aromatic systems. scribd.com In this compound, the substitution can occur on the benzene ring portion of the molecule. The regioselectivity is dictated by the electronic effects of the existing substituents. The thiophene (B33073) ring, fused to the benzene ring, generally directs electrophilic attack to the 4- and 7-positions. However, the molecule contains a bromine atom at C2 and a formyl (aldehyde) group at C3. Both are electron-withdrawing groups that deactivate the ring towards electrophilic attack. masterorganicchemistry.com

The formyl group is a strong deactivator and a meta-director. The bromo group is also deactivating but is an ortho, para-director. cdnsciencepub.com When considering substitution on the benzene ring, the directing effects must be evaluated for positions 4, 5, 6, and 7. Studies on the nitration of 2-bromobenzo[b]thiophene (B1329661) have shown that substitution occurs at multiple positions on the benzene ring, indicating a complex interplay of electronic effects. cdnsciencepub.com For this compound, the strong deactivating nature of the 3-formyl group would further disfavor substitution and likely direct incoming electrophiles primarily to the C7 and possibly the C5 positions, away from the influence of the thiophene-based substituents.

Intramolecular Cyclization and Annulation Reactions

The 2-bromo and 3-formyl groups can act in concert or sequentially to build new fused ring systems. A common strategy involves an initial cross-coupling reaction to install a side chain, which then undergoes an intramolecular cyclization.

For example, a Sonogashira coupling can introduce a terminal alkyne at the C2 position. This alkyne can then participate in an electrophile-mediated cyclization. nih.gov Treatment of an o-alkynyl thioanisole (B89551) (a related structure) with an electrophile like iodine or a sulfenyl chloride source induces cyclization to form a new thiophene ring. nih.govnih.gov Similarly, a derivative of this compound could be designed to undergo intramolecular cyclization to build polycyclic aromatic structures. For instance, converting the aldehyde at C3 to a suitable nucleophile or electrophile could allow it to react with a group installed at C2, leading to annulation. Copper-mediated intramolecular C-O coupling has been used to construct benzothieno[3,2-b]benzofurans from suitably substituted precursors. nih.govrsc.org

Cascade Carbopalladation Processes

Cascade or tandem reactions provide an efficient means to rapidly increase molecular complexity from simple starting materials. A cascade carbopalladation process initiated on this compound could involve an initial palladium-catalyzed C-C bond formation that generates a new organopalladium intermediate, which then undergoes further intramolecular reactions before quenching.

A hypothetical yet plausible cascade could begin with a Heck-type reaction. Coupling of this compound with an alkene containing a suitably placed nucleophile could lead to an intermediate that undergoes subsequent intramolecular cyclization. Palladium-catalyzed tandem reactions of substrates like 2-alkenylphenylacetylenes have been shown to afford methyleneindenes, demonstrating the power of these cascade processes to form new ring systems. Such a strategy applied to the benzo[b]thiophene scaffold could generate novel, complex polycyclic heteroaromatic compounds.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of This compound in Rhodium(III)-catalyzed C-H activation and carboamination approaches within a multicomponent reaction strategy.

Extensive searches for published studies on this particular transformation have not yielded any specific examples, reaction schemes, or detailed research findings. The existing literature on Rhodium(III)-catalyzed multicomponent reactions focuses on other classes of substrates.

While Rhodium(III)-catalyzed C-H activation is a well-established and powerful tool for the synthesis of complex molecules and various heterocycles, its application to this compound in the context of multicomponent carboamination has not been reported. These catalytic systems are known for their efficiency, high regioselectivity, and good functional group tolerance under mild reaction conditions. Multicomponent reactions (MCRs) involving rhodium catalysts are prized for their atom economy and ability to construct complex products from simple starting materials in a single step.

The general mechanism for Rh(III)-catalyzed C-H activation typically involves the formation of an aryl-Rh(III) intermediate, which can then undergo insertion with various coupling partners like alkenes or imines. In the context of carboamination, this would involve the simultaneous formation of new carbon-carbon and carbon-nitrogen bonds. However, the specifics of how the electronic and steric properties of the 2-bromobenzo[b]thiophene core would influence such a catalytic cycle remain unexplored.

Therefore, the section on "Rhodium(III)-Catalyzed C-H Activation and Carboamination Approaches" for this compound cannot be populated with the requested detailed research findings and data tables at this time due to a lack of available data. Further research in this specific area would be required to elucidate the potential reactivity and transformation pathways.

Derivatization and Synthesis of Complex Architectures from 2 Bromobenzo B Thiophene 3 Carbaldehyde

Construction of Fused Heterocyclic Ring Systems

The adjacent aldehyde and bromo-substituents on the 2-bromobenzo[b]thiophene-3-carbaldehyde scaffold provide an ideal platform for annulation reactions, leading to the formation of various fused five- and six-membered heterocyclic rings.

Pyrrole (B145914) Annulation via Azidovinyl Intermediates

The synthesis of pyrroles fused to the benzo[b]thiophene core often involves the thermal or photochemical decomposition of azido-substituted precursors. While direct pyrrole annulation starting from this compound is not extensively documented, the chemistry of isomeric azidobenzo[b]thiophene carbaldehydes provides significant insight into potential synthetic pathways.

For instance, the condensation of 3-azidobenzo[b]thiophene-2-carbaldehyde with active methylene (B1212753) compounds like diethyl malonate or pentane-2,4-dione yields 3-azido-2-vinylic derivatives. These intermediates, upon heating in a solvent such as toluene, smoothly undergo cyclization to afford the corresponding fused pyrrole products. researchgate.net This reaction is believed to proceed through the thermal decomposition of the azide (B81097) to a nitrene, which then attacks the adjacent vinyl group, followed by aromatization to form the stable 1H-pyrrole ring. researchgate.net

However, attempts to apply similar condensation reactions to the isomeric 2-azidobenzo[b]thiophene-3-carbaldehyde, which is structurally analogous to the title compound, were unsuccessful. Instead of the expected vinylic product, the reactions resulted in the reduction of the azide to an amine or the formation of a 1,2,3-triazole adduct. researchgate.net This suggests that the electronic and steric environment at the 2- and 3-positions significantly influences the reaction outcome, posing challenges for a direct pyrrole annulation from this compound via this specific route. A plausible, albeit indirect, route would first involve the substitution of the bromine with an azide, followed by the challenging condensation and cyclization sequence.

Table 1: Synthesis of Fused Pyrroles from Azidobenzo[b]thiophene Precursors

Starting Material Reagents/Conditions Product Yield Ref
3-Azidobenzo[b]thiophene-2-carbaldehyde & Diethyl malonate 1. Piperidine, EtOH, rt; 2. Toluene, reflux Diethyl 1H-pyrrolo[2,3-b]benzo[b]thiophene-2,2(3H)-dicarboxylate Fair researchgate.net
3-Azidobenzo[b]thiophene-2-carbaldehyde & Pentane-2,4-dione 1. Piperidine, EtOH, rt; 2. Toluene, reflux 1-(1H-Pyrrolo[2,3-b]benzo[b]thiophen-2-yl)ethan-1-one Fair researchgate.net

Synthesis of Fused Thiophene (B33073) Derivatives (e.g., Thienothiophenes)

Thieno[3,2-b]thiophenes are an important class of sulfur-containing heteroacenes with applications in organic electronics. beilstein-journals.org The synthesis of benzo-fused analogues, specifically benzo[b]thieno[3,2-b]thiophenes, can be envisioned starting from this compound. A common strategy for constructing the thieno[3,2-b]thiophene (B52689) core is the Fiesselmann thiophene synthesis. beilstein-journals.org

A plausible adaptation of this method would involve the reaction of this compound with a thiolate, such as methyl thioglycolate, in the presence of a base. This reaction would proceed via a nucleophilic substitution of the bromine atom. The resulting thioether could then undergo an intramolecular condensation and cyclization, driven by the base, where the carbanion generated from the thioglycolate moiety attacks the aldehyde carbon. Subsequent dehydration would furnish the fused thienothiophene ring system.

Another powerful method involves the nucleophilic aromatic substitution of a nitro group with thiolates to build the thieno[3,2-b]thiophene scaffold. mdpi.comresearchgate.net While not a direct application, this highlights the utility of thiolate chemistry in constructing such systems. Palladium-catalyzed coupling reactions, such as Stille or Suzuki couplings, are also widely used to construct thienothiophene derivatives, typically by coupling boronic acids or stannanes with halogenated thiophenes. nih.gov

Table 2: General Methods for Thieno[3,2-b]thiophene Synthesis

Method General Reactants Key Features Ref
Fiesselmann Synthesis 3-Chlorothiophene-2-carboxylates, Methyl thioglycolate Base-catalyzed condensation to form 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. beilstein-journals.org
Nitro Group Substitution 3-Nitrothiophenes, Thiolates (e.g., methyl thioglycolate) Nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization (e.g., Dieckmann condensation). mdpi.com

Formation of Pyrimidine (B1678525) and Diazepinone Scaffolds

The aldehyde functionality of this compound is a key starting point for constructing nitrogen-containing six- and seven-membered rings. Fused pyrimidine rings, in particular, can be readily accessed through multi-step sequences.

A well-established route to pyrimidines involves the initial synthesis of a chalcone. pnrjournal.comresearchgate.net This is achieved through a Claisen-Schmidt condensation of this compound with a suitable ketone (e.g., an acetophenone (B1666503) derivative) in the presence of a base like potassium hydroxide. researchgate.net The resulting α,β-unsaturated ketone, a benzo[b]thiophenyl-substituted chalcone, can then be cyclized with a binucleophile such as urea (B33335) or guanidine (B92328) hydrochloride. pnrjournal.comias.ac.in This cyclization typically proceeds in the presence of a base and leads to the formation of the corresponding dihydropyrimidine, which may oxidize to the aromatic pyrimidine ring under the reaction conditions or upon workup.

The synthesis of fused diazepinone scaffolds is less commonly reported but can be conceptualized based on the reactivity of ortho-haloaldehydes. One potential pathway involves a reductive amination of the aldehyde with a suitable amino acid ester, for example, an ethyl glycinate. The resulting secondary amine could then undergo an intramolecular N-arylation via a palladium- or copper-catalyzed coupling reaction between the amine and the C-Br bond to form the seven-membered diazepinone ring.

Table 3: Synthesis of Thiophene-Bearing Pyrimidines

Starting Aldehyde Condensation Partner Cyclizing Agent Key Steps Ref
Thiophene-2-carbaldehyde Substituted Acetophenones Urea 1. Claisen-Schmidt condensation (chalcone formation). 2. Cyclocondensation with urea. pnrjournal.com

Generation of Lactone and Pyranone Architectures

The juxtaposition of the aldehyde and bromine atom in this compound allows for the construction of fused oxygen-containing heterocycles like lactones (cyclic esters) and pyranones (cyclic enol-lactones).

A direct route to a fused γ-lactone could involve a Reformatsky-type reaction. Treatment of the starting aldehyde with an α-bromo ester (e.g., ethyl bromoacetate) and activated zinc would generate a zinc enolate, which would add to the aldehyde to form a β-hydroxy ester. Subsequent intramolecular cyclization, potentially acid- or base-catalyzed, would result in lactonization to furnish a γ-lactone fused to the benzo[b]thiophene core.

Alternatively, palladium-catalyzed C-H activation and lactonization strategies offer modern approaches. nih.gov A hypothetical route could involve the conversion of the aldehyde to a carboxylic acid. This could be followed by a palladium-catalyzed β-C(sp³)–H olefination/lactonization sequence with an olefin, although this is more suited for aliphatic carboxylic acids. nih.gov A more classical approach would be the oxidation of the aldehyde to the corresponding 2-bromobenzo[b]thiophene-3-carboxylic acid. This intermediate could then be subjected to intramolecular cyclization reactions. For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group, followed by a cyclization/lactonization cascade, could lead to fused pyranone structures. The synthesis of β-lactones, highly strained four-membered rings, typically involves distinct methods such as the carbonylation of epoxides and is less likely to be accessed directly from this starting material. nih.gov

Preparation of Biaryl and Polycyclic Aromatic Compounds

The bromine atom at the 2-position serves as a synthetic handle for carbon-carbon bond formation, enabling the preparation of biaryl systems and serving as a key step in the assembly of larger polycyclic aromatic compounds (PAHs). nih.gov

The most common methods for constructing biaryl linkages are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an arylboronic acid or its ester, and the Stille coupling, which uses an organostannane reagent, are particularly effective. In these reactions, this compound would be coupled with a suitable arylboronic acid or arylstannane in the presence of a palladium catalyst and a base. The aldehyde group is generally tolerant of these conditions, though protection (e.g., as an acetal) may be necessary in some cases to prevent side reactions and improve yields.

The synthesis of larger polycyclic systems can be achieved through intramolecular cyclization reactions. A versatile strategy is the Mallory photocyclization. rsc.org This would first require converting the aldehyde into a stilbene-like precursor. For example, a Wittig or Horner-Wadsworth-Emmons reaction of this compound with a suitable benzylphosphonium salt or benzylphosphonate ester would yield a 1-aryl-2-(2-bromobenzo[b]thiophen-3-yl)ethene. Subsequent photochemical irradiation of this stilbene (B7821643) analogue, typically in the presence of an oxidizing agent like iodine, would induce an intramolecular cyclization between the benzo[b]thiophene ring and the appended aryl ring, leading to a fused polycyclic aromatic system. rsc.org

Elaboration into N,S,Se-Heteroacenes and Related Fused Systems

The principles used to construct fused thiophenes can be extended to incorporate other heteroatoms, leading to the synthesis of complex N,S,Se-heteroacenes. These extended π-systems are of interest for their electronic and optical properties.

The synthesis of selenopheno[3,2-b]thiophenes, the selenium analogues of thienothiophenes, can be achieved through methods parallel to those used for their sulfur counterparts. mdpi.com A potential route starting from this compound could involve its reaction with a selenium-containing nucleophile, such as methyl selenoglycolate, in a manner analogous to the Fiesselmann synthesis. This would involve the initial substitution of the bromine atom followed by an intramolecular cyclization onto the aldehyde.

Furthermore, the fused pyrrole and pyrimidine systems discussed in sections 4.1.1 and 4.1.3 represent N,S-heteroacenes. More complex systems can be built by further functionalizing these initial products. For example, a thieno[3,2-b]thiophene core (from section 4.1.2) could be further elaborated using protocols like the Fischer indolization to introduce a fused indole (B1671886) ring, creating a thieno[2',3':4,5]thieno[3,2-b]indole system. beilstein-journals.org This demonstrates how this compound can serve as the foundational block for a modular assembly of highly complex, multi-heteroatom-containing fused aromatic systems.

Advanced Applications of 2 Bromobenzo B Thiophene 3 Carbaldehyde and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The exploration of 2-Bromobenzo[b]thiophene-3-carbaldehyde derivatives has yielded promising candidates in several key areas of drug discovery, including the development of novel antimicrobial, neuroprotective, and anticancer agents.

Development of Antimicrobial Agents

The benzo[b]thiophene nucleus is a recognized pharmacophore in the design of new antimicrobial agents. nih.govmdpi.com Derivatives of this compound have been investigated for their ability to combat pathogenic microorganisms, with a particular focus on strains that have developed resistance to existing antibiotics.

The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. nih.govmdpi.com In response, scientists have synthesized and evaluated benzo[b]thiophene derivatives for their potency against these resilient pathogens. One study focused on the synthesis of benzo[b]thiophene acylhydrazones, which were screened against Staphylococcus aureus, including a reference strain and two clinically isolated resistant strains. nih.govmdpi.com Notably, the derivative (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against all three S. aureus strains tested. nih.govmdpi.com

Another study on 3-halobenzo[b]thiophene derivatives revealed that cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against Gram-positive bacteria. nih.gov Time-kill curve analysis of a cyclohexanol-substituted 3-chlorobenzo[b]thiophene against S. aureus indicated rapid bactericidal activity at its MIC. nih.gov Thiophene (B33073) derivatives have also shown activity against colistin-resistant Acinetobacter baumannii and E. coli, with some compounds demonstrating bactericidal effects and the ability to increase bacterial membrane permeabilization. nih.gov

Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives

Compound Target Organism MIC (µg/mL) Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Staphylococcus aureus (including MRSA) 4 nih.govmdpi.com
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Gram-positive bacteria 16 nih.gov
Cyclohexanol-substituted 3-bromobenzo[b]thiophene Gram-positive bacteria 16 nih.gov
Thiophene derivative 7 Pseudomonas aeruginosa More potent than gentamicin mdpi.com

Exploration as Cholinesterase Inhibitors (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of benzo[b]thiophene have been investigated as potential inhibitors of cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Inspired by the structural features of approved drugs like donepezil, researchers have synthesized novel thiophene and benzo[b]thiophene derivatives. nih.govnih.gov

In one study, a series of new thiophene derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.govnih.gov Notably, the compound 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibited 60% inhibition of AChE, outperforming the reference drug donepezil, which showed 40% inhibition under the same conditions. nih.govnih.gov Another study on a new class of benzo[b]thiophene-chalcones reported their potential as cholinesterase inhibitors, with several analogues exhibiting AChE activity with IC50 values in the micromolar range. nih.gov

Table 2: Cholinesterase Inhibition by a Thiophene Derivative

Compound Enzyme % Inhibition Reference
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Acetylcholinesterase 60% nih.govnih.gov
Donepezil (Reference) Acetylcholinesterase 40% nih.govnih.gov

Evaluation as Anticancer Agents and Modulators of Cell Proliferation

The benzo[b]thiophene scaffold has been a foundation for the development of potent anticancer agents. These derivatives often exert their effects by interfering with critical cellular processes, such as microtubule dynamics, which are essential for cell division.

Microtubules, dynamic polymers of α- and β-tubulin subunits, are a well-established target for cancer chemotherapy. nih.gov Disruption of tubulin polymerization leads to mitotic arrest and subsequent apoptosis in cancer cells. Several thiophene and benzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization. nih.gov For instance, certain thiophene carboxamide derivatives have demonstrated cytotoxicity against gastrointestinal cancer cell lines by inhibiting β-tubulin polymerization. nih.gov Research has also shown that a novel thiophene derivative, compound 1312, inhibits the polymerization ability of β-tubulin in cancer cells in a concentration-dependent manner. nih.gov

Table 3: Effect of a Thiophene Derivative on Tubulin Polymerization

Compound Concentration Effect Reference
Compound 1312 400 nM Inhibition of β-tubulin polymerization nih.gov

Design of Kinase Inhibitors (e.g., LIMK, PIM-kinases, MAPK-2)

Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers, making them attractive targets for therapeutic intervention. Benzo[b]thiophene derivatives have been explored as inhibitors of several important kinases.

Molecules containing a benzothiophene (B83047) core have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). researchgate.net MK2 is a downstream substrate of p38 MAPK and is involved in regulating the production of pro-inflammatory cytokines. researchgate.net Optimization of a series of benzothiophene MK2 inhibitors has led to analogs with significant potency in cell-based assays. researchgate.net

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are implicated in cell survival and proliferation. nih.gov While numerous chemical classes have been investigated as PIM kinase inhibitors, including thiazolidine-2,4-diones, specific derivatives of this compound targeting PIM kinases are an area of ongoing research. researchgate.net The development of pan-PIM kinase inhibitors, such as AZD1208, which is derived from a 1,3-thiazolidine-2,4-dione scaffold, highlights the potential of related heterocyclic structures in this domain. researchgate.net

Table 4: Kinase Inhibition by Benzo[b]thiophene and Related Derivatives

Inhibitor Class Target Kinase Significance Reference
Benzothiophene derivatives MAPK-activated protein kinase 2 (MK2) Potent inhibition in cell-based assays researchgate.net
1,3-Thiazolidine-2,4-dione derivatives (e.g., AZD1208) PIM-1, PIM-2, PIM-3 Pan-PIM kinase inhibition researchgate.net

Identification of Estrogen Receptor Modulators

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the highly successful Selective Estrogen Receptor Modulator (SERM), Raloxifene. researchgate.netrsc.org SERMs are a critical class of drugs that exhibit tissue-selective estrogenic or anti-estrogenic effects, making them vital for treating hormone-receptor-positive breast cancer and postmenopausal osteoporosis. researchgate.netnih.gov The development of novel SERMs often involves modifying the core benzo[b]thiophene structure to enhance receptor binding affinity, improve bioavailability, or alter metabolic pathways. nih.govbohrium.com

This compound is a key starting material for creating analogues of Raloxifene and other SERMs. The bromine atom at the 2-position and the carbaldehyde at the 3-position are chemically versatile functional groups. For instance, the synthesis of Raloxifene involves a key Friedel-Crafts acylation at the 3-position of a 2-aryl-6-hydroxybenzo[b]thiophene intermediate. researchgate.net The aldehyde group on the title compound can be readily oxidized to a carboxylic acid or undergo various condensation and coupling reactions, while the bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce the required 2-aryl substituent. aip.orgscispace.com

Research in this area focuses on creating a library of derivatives by introducing different substituents onto the benzo[b]thiophene ring and evaluating their biological activity. bohrium.commdpi.com Studies have shown that modifications at various positions of the benzo[b]thiophene core significantly impact the molecule's interaction with the estrogen receptor (ER). acs.org The goal is to develop new compounds with a more favorable therapeutic profile, such as enhanced anti-estrogenic effects in breast tissue while maintaining estrogenic benefits in bone density and cardiovascular health. mdpi.comacs.org The benzo[b]thiophene unit acts as a bioisostere for other aromatic systems, providing a stable and effective scaffold for mimicking the binding of endogenous estrogens while modulating the receptor's downstream signaling. beilstein-journals.orgresearchgate.net

Applications in Materials Science and Organic Electronics

The inherent electronic properties of the fused thiophene ring system make benzo[b]thiophene and its derivatives prime candidates for use in organic electronics. The planarity and potential for strong π-π stacking of the benzo[b]thiophene core facilitate efficient charge transport, which is a critical requirement for a wide range of electronic and optoelectronic devices.

Development of Organic Semiconductors

Derivatives of benzo[b]thiophene are widely investigated as p-type organic semiconductors (OSCs) for use in Organic Field-Effect Transistors (OFETs). bohrium.commdpi.com The performance of these materials is highly dependent on their molecular structure, which influences their solid-state packing, thin-film morphology, and ultimately, their charge carrier mobility.

The title compound, this compound, is a valuable building block for synthesizing these advanced semiconductors. The bromo group allows for the extension of the π-conjugated system through cross-coupling reactions, such as Stille and Suzuki couplings, with other aromatic or heteroaromatic units. mdpi.com These reactions create larger, more complex molecules with tailored electronic properties. For example, coupling with other thiophene or benzo[b]thiophene units can produce dimers or oligomers with enhanced charge transport capabilities. bohrium.commdpi.com Research has shown that the position of these linkages and the nature of any appended functional groups dramatically affect the performance of the resulting OFETs. bohrium.com Derivatives based on the benzo[b]thieno[2,3-d]thiophene (BTT) and bohrium.combenzothieno[3,2-b]benzothiophene (BTBT) cores exhibit excellent performance, with some solution-processed devices achieving high hole mobilities and current on/off ratios, signifying their potential for practical applications. researchgate.netmdpi.com

Derivative CoreFabrication MethodHole Mobility (μ) [cm²/Vs]On/Off RatioReference
C8-BTBTOff-centre spin-coatingUp to 43- researchgate.net
Thieno[3,2-b]thiophene (B52689) DimerSolution-processedUp to 1.33- researchgate.net
Phenylene-bridged TBTThermal evaporation~1.0- aip.org
Benzo[b]thiophene (6-position moiety)Solution-shearing0.0552.5 x 10⁷ bohrium.com
Benzo[b]thieno[2,3-d]thiophene (BTT)Solution-shearing0.005> 10⁶ mdpi.com

Utilization in Optoelectronic Devices

The favorable semiconductor properties of benzo[b]thiophene derivatives have led to their integration into various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

In both OLEDs and perovskite solar cells (PSCs), a hole-transporting layer (HTL) is a crucial component that facilitates the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode. Benzo[b]thiophene-based molecules have emerged as highly effective hole-transporting materials (HTMs). researchgate.net Their rigid, planar structure promotes good intermolecular orbital overlap for charge hopping, and their HOMO (Highest Occupied Molecular Orbital) energy levels can be tuned through chemical modification to align with the energy levels of the adjacent layers, minimizing energy loss. researchgate.netresearchgate.net

For example, small molecules based on dibenzo[b,d]thiophene and benzodithieno[3,2-b]thiophene cores have been synthesized and used as HTMs in perovskite solar cells, leading to devices with high power conversion efficiencies (PCE) and, critically, enhanced long-term stability compared to standard materials. researchgate.netnih.gov The sulfur atoms within the thiophene rings are thought to passivate defects at the perovskite surface, reducing charge recombination and improving device performance. sciopen.com

Device TypeHTM Core StructureAchieved PCEKey FeatureReference
Perovskite Solar CellTP-F (Bithiophene-based)> 24%Fluorine substitution enhances packing and mobility. sciopen.com
Sn-Pb Perovskite Solar CellTPA-DBTDO-DTPA22.6%Sulfonyl unit passivates defects. nih.gov
Perovskite Solar CellDTmBDT-OMeTPA18.22%Sulfur-rich core enhances stability. researchgate.net
Dye-Sensitized Solar CellBTBT π-bridge-Good electron-transport properties. acs.org

Integration into Photochromic Systems and Photoswitching Units

Photochromic materials can reversibly change their color and other optical properties upon exposure to light, making them candidates for applications in optical data storage, molecular switches, and "smart" windows. Diarylethenes are a prominent class of photochromic compounds, and incorporating a benzo[b]thiophene unit into their structure has proven to be an effective strategy for creating robust and efficient photoswitches. rsc.orgresearchgate.net

In these systems, the benzo[b]thiophene-based diarylethene exists in two stable or metastable states: a ring-open and a ring-closed form. Irradiation with UV light typically induces a cyclization reaction to form the colored, ring-closed isomer, while visible light can reverse the process. rsc.org The aldehyde group on this compound is particularly relevant, as studies have shown that introducing a formyl (aldehyde) group onto the thiophene rings of a diarylethene can increase the quantum yield of the cyclization reaction. rsc.orgresearchgate.net Other derivatives, such as N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2H)-ones, undergo Z-E isomerization upon irradiation, which is another mechanism for photoswitching that leads to changes in optical and fluorescence properties. nih.govbeilstein-journals.org These findings demonstrate that the benzo[b]thiophene scaffold provides a stable and tunable platform for designing advanced photoresponsive materials.

Sulfur-Selenium Fused Ring Systems for Enhanced Electronic Properties

A powerful strategy for fine-tuning the electronic properties of organic semiconductors is the isoelectronic replacement of sulfur atoms with heavier chalcogens like selenium. Replacing sulfur with selenium in fused thiophene systems, including those based on the benzo[b]thiophene framework, has significant effects on the material's properties. acs.orgnih.gov

The larger size and greater polarizability of selenium atoms lead to stronger intermolecular interactions (e.g., Se-Se contacts) in the solid state. nih.gov This enhanced intermolecular coupling can facilitate more efficient charge transport. Furthermore, the incorporation of selenium typically lowers the HOMO-LUMO energy gap of the material, causing a red-shift in its absorption spectrum. nih.gov This is particularly advantageous for organic solar cells, as it allows the material to absorb a broader range of the solar spectrum, potentially leading to higher short-circuit currents. acs.org

Studies on mixed sulfur-selenium fused ring systems, such as those derived from selenolo[3,2-b]thiophene, have demonstrated their potential. Copolymers based on these mixed chalcogenophenes have been used in OFETs, showing high charge carrier mobilities (e.g., 0.11 cm²/V·s), and as nonfullerene acceptors in organic solar cells, enabling PCEs of over 13%. acs.orgrsc.org These results confirm that the selective integration of selenium into the benzo[b]thiophene architecture is a promising route to superior electronic materials. nih.govacs.org

Computational and Spectroscopic Investigations of 2 Bromobenzo B Thiophene 3 Carbaldehyde

Computational Studies on Reactivity and Electronic Structure

Computational chemistry offers profound insights into the intrinsic properties of molecules, guiding synthetic efforts and helping to rationalize observed behaviors. For 2-Bromobenzo[b]thiophene-3-carbaldehyde, computational studies are crucial for understanding its reactivity, electronic landscape, and the potential of its derivatives as drug candidates.

Theoretical Prediction of Reaction Pathways and Selectivity

While specific theoretical studies on the reaction pathways of this compound are not extensively documented in the literature, its known reactivity in synthetic procedures provides a basis for computational modeling. For instance, the use of this compound in the synthesis of unsymmetrical thienopentalenes involved a Sonogashira coupling reaction with phenylacetylene. nih.gov

Theoretical predictions for such reactions would typically involve Density Functional Theory (DFT) calculations to model the reaction mechanism. These calculations can elucidate the transition state energies, activation barriers, and the thermodynamics of the reaction, thereby predicting the most favorable reaction pathway. Key areas of investigation would include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position is a prime site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Computational models can predict the relative ease of oxidative addition of the C-Br bond to a palladium(0) catalyst compared to other potential reaction sites.

Nucleophilic Addition to the Aldehyde: The reactivity of the carbaldehyde group towards nucleophiles can be modeled to predict the stereoselectivity and regioselectivity of addition reactions.

Electrophilic Aromatic Substitution: While the benzo[b]thiophene ring is generally electron-rich, the presence of the electron-withdrawing aldehyde group and the bromine atom will influence the regioselectivity of further electrophilic substitution. Computational models can predict the most likely positions for substitution by calculating the energies of the sigma complexes.

Quantum Chemical Calculations for Electronic Properties and Antiaromaticity

Quantum chemical calculations are instrumental in understanding the electronic structure of this compound. DFT calculations are commonly employed to determine key electronic parameters. mdpi.comresearchgate.netrsc.org

The electronic properties of the parent benzo[b]thiophene are well-established. The fusion of a benzene (B151609) ring to a thiophene (B33073) ring results in a complex aromatic system. The introduction of a bromine atom at the 2-position and a carbaldehyde group at the 3-position significantly modulates these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule. For this compound, the HOMO is expected to be localized primarily on the benzo[b]thiophene ring, while the LUMO will have significant contributions from the carbaldehyde group due to its electron-withdrawing nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the electronic excitation energy. A smaller gap generally implies higher reactivity. rsc.orgmdpi.com

Antiaromaticity: The concept of antiaromaticity can be explored in fused ring systems. While the benzo[b]thiophene system as a whole is aromatic, the fusion of other rings can induce antiaromatic character in certain substructures. nih.govmdpi.com For this compound itself, the primary focus is on the aromaticity of the thiophene and benzene rings. Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity of each ring. It is expected that both the benzene and thiophene rings will exhibit aromatic character.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

Compound/SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Key Findings
Thieno[3,2-b] rsc.orgbenzothiophene (B83047) DerivativesDFT/B3LYP---Different electron side groups were introduced to investigate their effects on the electronic structure. researchgate.net
Thiophene Analogues of Anti-KekuleneDFT---Local aromaticity and anti-aromaticity were significantly attenuated due to the major contributions of the quinoidal electronic structure. mdpi.com
Cyanopyridinone-based Chromophores with BenzothiopheneM06/6-311G(d,p)--2.354 (for A1D2)The introduction of the benzothiophene ring led to a reduced band gap. rsc.org

This table is illustrative and compiles data from studies on related benzothiophene systems to indicate the types of values and findings that would be expected from a direct computational study of this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Derivatives

For any new compound to be considered a potential therapeutic agent, it must possess favorable ADME properties. In silico methods are now routinely used in the early stages of drug discovery to predict these properties, thus reducing the time and cost associated with experimental studies. nih.govniscpr.res.inmdpi.com For derivatives of this compound, a range of ADME parameters can be predicted.

Lipinski's Rule of Five: This rule provides a set of guidelines for the drug-likeness of a molecule. It states that a drug is more likely to be orally active if it has a molecular weight of less than 500, a logP (a measure of lipophilicity) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is therefore a good indicator of oral bioavailability.

Aqueous Solubility: This is a critical parameter that affects absorption.

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound will inhibit major CYP isoforms is crucial for avoiding drug-drug interactions. researchgate.net

Table 2: Hypothetical In Silico ADME Profile for a Derivative of this compound

ParameterPredicted Value/ClassificationSignificance
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule
logP< 5Optimal lipophilicity for membrane permeability
Hydrogen Bond Donors0-2Adherence to Lipinski's Rule
Hydrogen Bond Acceptors1-3Adherence to Lipinski's Rule
TPSA< 140 ŲGood oral bioavailability
Aqueous SolubilityModerately SolubleFavorable for absorption
CYP2D6 InhibitionNon-inhibitorReduced risk of drug-drug interactions
Blood-Brain Barrier PermeationLowDependent on specific derivative structure

This table is a hypothetical representation based on typical values for similar heterocyclic compounds and serves to illustrate the parameters that would be assessed in an in silico ADME study.

Advanced Spectroscopic Characterization Techniques

The unambiguous identification and structural elucidation of this compound rely on a combination of advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would exhibit several characteristic features.

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a doublet with a characteristic 1:1 intensity ratio for the M+ and M+2 isotopes (⁷⁹Br and ⁸¹Br). The nominal molecular weight of the compound is 241.1 g/mol .

Fragmentation Pattern: The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). libretexts.orgyoutube.com The cleavage of the C-Br bond would also be a significant fragmentation pathway. The fragmentation of the benzo[b]thiophene core itself would lead to further characteristic ions. nih.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/z ValueProposed FragmentSignificance
240/242[M-H]⁺Loss of the aldehydic proton
212/214[M-CHO]⁺Loss of the formyl group
161[M-Br]⁺Loss of the bromine atom
133[M-Br-CO]⁺Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment

This table outlines the expected major fragments based on the known fragmentation patterns of aldehydes and brominated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the protons on the benzene ring. The aldehydic proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm). The protons on the benzene ring will appear in the aromatic region (around 7-8.5 ppm) and their splitting patterns will depend on their coupling with each other. For comparison, the parent benzo[b]thiophene-3-carbaldehyde (B160397) shows signals for the aromatic protons between 7.48 and 8.68 ppm and an aldehydic proton at 10.13 ppm. rsc.org The introduction of the bromine at the 2-position will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (typically around 180-190 ppm). The carbon atom attached to the bromine (C2) will also have a characteristic chemical shift. The remaining carbon atoms of the benzo[b]thiophene skeleton will appear in the aromatic region. The ¹³C NMR data for the parent benzo[b]thiophene-3-carbaldehyde shows the carbonyl carbon at 185.5 ppm and the other aromatic carbons between 122.5 and 143.4 ppm. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHO~10.1~184
C2-Br-~120
C3-CHO-~138
C4-H~7.8-8.0~125
C5-H~7.4-7.6~126
C6-H~7.4-7.6~127
C7-H~8.0-8.2~124
C3a-~140
C7a-~138

This table provides estimated chemical shifts based on data from the parent compound, benzo[b]thiophene-3-carbaldehyde, and known substituent effects. The exact values would need to be confirmed by experimental measurement.

Infrared (IR) Spectroscopy for Functional Group Identification

The most prominent peaks would be due to the carbonyl (C=O) stretching of the aldehyde group, the C-H stretching of the aromatic and aldehyde protons, C=C stretching of the benzo[b]thiophene ring, and the C-Br stretching vibration.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C-HStretching~2830 and ~2730
Aromatic C-HStretching~3100-3000
Carbonyl (C=O)Stretching~1670-1685
Aromatic C=CStretching~1600-1450
C-BrStretching~600-500

This table is based on typical values for related compounds due to the absence of specific experimental data for this compound in the reviewed literature.

The precise position of the C=O stretching frequency is influenced by the electronic effects of the bromine atom and the fused ring system. The conjugation of the aldehyde with the benzothiophene ring is expected to lower the frequency compared to a non-conjugated aldehyde.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which encompasses the benzene ring, the thiophene ring, and the carbonyl group, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

While specific spectral data for this compound is not detailed in the available literature, studies on similar symmetric mixed sulfur-selenium fused ring systems that utilize this compound as a precursor report the UV/Vis absorption spectra of the resulting larger molecules. mdpi.com The absorption maxima (λmax) for these related compounds are found in the range of 300-450 nm, which is typical for extended π-systems. mdpi.com The electronic transitions are generally attributable to π → π* and n → π* transitions. The extended π-conjugation in the benzo-fused analog is noted to be a key feature. biosynth.com

Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Associated Chromophore
π → π250-350Benzo[b]thiophene ring system
n → π350-450Carbonyl group

This table presents expected values based on the electronic properties of similar conjugated systems, as specific experimental data for the target compound was not available in the searched literature.

The positions and intensities of these absorption bands are sensitive to the solvent polarity. The π → π* transitions are typically intense, while n → π* transitions are weaker and may not be observed in all solvents.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. Such data is crucial for understanding its packing in the solid state, which influences its material properties.

A search of the available scientific literature did not yield any specific single-crystal X-ray diffraction studies for this compound. However, crystallographic data is available for derivatives and related structures. For instance, chalcones synthesized from benzo[b]thiophene-3-carbaldehyde have been studied, revealing how the benzothiophene moiety packs in a larger molecular framework. researchgate.net These related structures often exhibit monoclinic crystal systems. researchgate.net Resolving the crystal structure of the title compound would be a valuable contribution to the field.

Electrochemical Studies and Voltammetric Analysis

Electrochemical methods such as cyclic voltammetry (CV) are used to investigate the redox properties of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for assessing the potential of a compound in organic electronic applications.

Specific electrochemical data for this compound was not found in the reviewed literature. However, a study on symmetric mixed sulfur-selenium fused ring systems, which used this compound as a starting material, reported the electrochemical characteristics of the final products. mdpi.com The cyclic voltammetry measurements on these larger, related molecules, conducted in a CH2Cl2 solution with a Pt working electrode and an Ag/AgCl reference electrode, showed oxidation potentials from which HOMO levels were determined. mdpi.com The HOMO levels for these related materials were in the range of -5.3 to -5.4 eV. mdpi.com

The electrochemical behavior of this compound would be influenced by the electron-withdrawing nature of both the bromo and aldehyde substituents, which would be expected to make the compound more difficult to oxidize compared to the unsubstituted benzo[b]thiophene.

Future Research Directions and Outlook for 2 Bromobenzo B Thiophene 3 Carbaldehyde

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for 2-Bromobenzo[b]thiophene-3-carbaldehyde and its precursors is a critical future direction. Current syntheses often rely on traditional methods that may involve harsh reagents or produce significant waste. Future innovations are expected to align with the principles of green chemistry.

Research efforts could focus on electrophilic cyclization reactions that use safer and more sustainable reagents. For instance, methodologies employing sodium halides in combination with a copper catalyst in green solvents like ethanol (B145695) have proven effective for the synthesis of 3-halobenzo[b]thiophenes from 2-alkynyl thioanisoles. nih.govnih.gov These methods are advantageous due to their operational simplicity, use of non-toxic reagents, and high yields. nih.govnih.gov Exploring the direct, one-pot synthesis from readily available starting materials, such as the reaction of methylthiobenzene with BuLi and DMF to form the carbaldehyde, presents another avenue for sustainable production. researchgate.netmdpi.com

Further research into multicomponent reactions (MCRs) could also provide atom-economical and efficient pathways. nih.govresearchgate.net MCRs are inherently eco-friendly due to their ability to construct complex molecules in a single step, often under mild conditions and with reduced solvent usage. nih.gov The development of catalytic systems, potentially using earth-abundant metals or even metal-free conditions, for the synthesis and functionalization of the benzo[b]thiophene core will be a significant step forward. researchgate.netresearchgate.net

Table 1: Potential Green Synthetic Approaches for Benzo[b]thiophene Derivatives

Synthetic StrategyKey FeaturesPotential AdvantagesRelevant Research
Electrophilic Halocyclization Use of sodium halides (e.g., NaCl, NaBr) as halogen sources with a copper catalyst.Environmentally benign solvent (ethanol), high yields, avoids harsh halogenating agents. nih.govnih.gov
One-Pot Formylation/Cyclization Sequential reaction from simple acyclic precursors (e.g., methylthiobenzene) using organolithium reagents and DMF.Reduces purification steps, starts from inexpensive materials. researchgate.netmdpi.com
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation.High atom economy, operational simplicity, mild reaction conditions, often compatible with green solvents. nih.govresearchgate.net
Heterogeneous Catalysis Employing solid-supported catalysts, such as metal-organic frameworks (MOFs) or Pd on carbon.Ease of catalyst recovery and recycling, operational simplicity, insensitivity to air and moisture. researchgate.netresearchgate.netlookchem.com

Rational Design and Synthesis of Novel Derivatives with Tunable Properties

The dual functionality of this compound makes it an ideal platform for the rational design of novel derivatives with tailored electronic, optical, or biological properties. Future work will involve the strategic modification of this core structure to access a wide range of functional molecules.

The bromine atom at the 2-position is a prime handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. researchgate.netnih.gov This allows for the synthesis of a variety of 2-aryl, 2-heteroaryl, or 2-alkynyl benzo[b]thiophene derivatives. For example, Suzuki coupling with various arylboronic acids can yield biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.netnih.gov

Simultaneously, the carbaldehyde group at the 3-position can be transformed into a plethora of other functional groups. Condensation reactions with active methylene (B1212753) compounds can produce chalcone-like structures, which are known to possess diverse biological activities, including anticancer properties. researchgate.net Furthermore, the aldehyde can be converted into imines, oximes, alcohols, or carboxylic acids, each opening doors to new classes of compounds with distinct physicochemical and biological profiles. nih.gov The combination of modifications at both the bromo and aldehyde positions will enable the creation of highly complex and functionalized molecules for applications in medicinal chemistry and organic electronics. rsc.org

In-depth Mechanistic Studies of Chemical Transformations and Biological Activities

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing protocols and discovering new transformations. Future research should focus on detailed mechanistic investigations using a combination of experimental and computational methods.

For instance, studies on the direct C-H arylation of the benzo[b]thiophene core have revealed fascinating regioselectivity switches dependent on catalyst loading and the role of additives like silver(I) salts. acs.orgnih.govnih.gov Mechanistic inquiries involving kinetic studies, kinetic isotope effects (KIE), and deuterium (B1214612) scrambling experiments have pointed towards different pathways, such as a concerted carbopalladation/base-assisted elimination or a Ag(I)-mediated C-H activation. acs.orgnih.gov Extending such studies to the 2-bromo-3-formyl substituted system would provide crucial insights into how the electronic properties of the substituents influence the regioselectivity and rate of C-H functionalization at other positions on the ring.

Similarly, understanding the mechanism of action for biologically active derivatives is paramount for developing more potent and selective therapeutic agents. Molecular docking and molecular dynamics simulations can help elucidate the binding interactions between novel benzo[b]thiophene derivatives and their biological targets, such as specific protein domains. nih.gov These computational studies, when combined with experimental bioassays, can guide the rational design of next-generation drug candidates with improved efficacy. nih.gov

Expansion of Applications in Emerging Interdisciplinary Fields

While benzo[b]thiophene derivatives are established in medicinal chemistry, future research will likely see their application expand into other emerging interdisciplinary fields. The unique electronic properties of the benzo[b]thiophene scaffold make it a promising candidate for new materials.

In the field of organic electronics, derivatives of fused thiophene (B33073) systems, such as benzo[b]thieno[2,3-d]thiophene, have been explored as organic semiconductors for thin-film transistors (OTFTs). rsc.org The ability to tune the electronic properties of this compound through derivatization makes it a valuable building block for designing novel p-type or n-type organic semiconductor materials. These materials could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The development of chiral derivatives also opens up possibilities in asymmetric catalysis and chiroptical materials. For example, the synthesis of chiral amines from naphthothiophene scaffolds suggests that similar transformations could be applied to benzo[b]thiophene systems, creating novel ligands for asymmetric metal catalysis or chiral selectors in separation science. researchgate.netchemrxiv.org

Exploration of Synergistic Catalysis and Advanced Catalytic Systems for Functionalization

To achieve more efficient and selective transformations, future research will need to explore advanced and synergistic catalytic systems for the functionalization of this compound. This involves moving beyond single-catalyst systems to dual-catalytic or multicatalytic approaches that can enable novel reaction pathways.

One promising area is the use of a dual-catalytic system, such as the combination of a heterogeneous palladium catalyst (Pd/C) with a copper salt (CuCl), which has been shown to achieve completely regioselective C3-H arylation of benzo[b]thiophenes. researchgate.netlookchem.com Applying such systems to this compound could allow for selective C-H functionalization at other positions (e.g., C4, C5, C6, or C7) while leaving the C-Br and C-CHO bonds intact.

Furthermore, the concept of synergistic catalysis, where two different metals work in concert to promote a reaction, offers exciting possibilities. For instance, Co/Ti synergism has been reported for the regioselective construction of benzo-fused rings. researchgate.net Investigating synergistic catalytic systems could unlock unprecedented transformations, such as the tandem C-H activation and cross-coupling or the direct dearomatization of the thiophene ring to access complex three-dimensional structures. rsc.org The development of catalytic systems that can selectively functionalize one site over another in a controlled sequence will be a significant breakthrough, enabling the highly efficient construction of complex molecular architectures from this versatile building block.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2-Bromobenzo[b]thiophene-3-carbaldehyde?

  • Methodology : Use a combination of 1H^1H- and 13C^{13}C-NMR to identify the aldehyde proton (~9.8–10.2 ppm) and bromine-induced deshielding effects. IR spectroscopy can confirm the aldehyde carbonyl stretch (~1700 cm1^{-1}). Mass spectrometry (HRMS) should verify the molecular ion peak matching the molecular formula (C9 _9H5 _5BrOS). For crystalline samples, X-ray diffraction (XRD) using SHELX software resolves bond lengths and angles, confirming regiochemistry and structural integrity.

Q. How should this compound be stored to prevent degradation?

  • Guidelines : Store at 2–4°C in airtight, light-resistant containers to minimize aldehyde oxidation and bromine dissociation. Similar brominated thiophene derivatives degrade at room temperature, forming dimers or oxidized byproducts . Use inert atmospheres (N2 _2/Ar) for long-term storage.

Q. What are common synthetic routes to this compound?

  • Approach : Direct bromination of benzo[b]thiophene-3-carbaldehyde using N-bromosuccinimide (NBS) in DMF or CCl4 _4 under controlled temperatures (0–25°C) . Alternatively, Suzuki-Miyaura coupling of pre-brominated thiophene precursors with aldehyde-containing aryl boronic acids . Monitor regioselectivity via TLC and HPLC to avoid isomer formation (e.g., 6-bromo derivatives) .

Advanced Research Questions

Q. How can researchers address unexpected regioselectivity during bromination of benzo[b]thiophene derivatives?

  • Analysis : Bromination at the 2-position is sterically and electronically favored due to the electron-withdrawing aldehyde group at position 3. Computational DFT studies predict charge distribution, while XRD (via SHELXL ) validates the product. If competing isomers form (e.g., 6-bromo derivatives ), optimize reaction conditions (solvent polarity, catalyst) or use directing groups (e.g., methyl substituents ) to enhance selectivity.

Q. What strategies mitigate byproduct formation in cross-coupling reactions involving this compound?

  • Solutions : For Pd-catalyzed couplings (e.g., Heck or Sonogashira), use bulky ligands (XPhos) to suppress β-hydride elimination. In samarium-mediated reactions, control stoichiometry to prevent over-alkylation at the sulfur atom . Monitor reaction progress via 1H^1H-NMR and isolate intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Q. How does the bromine substituent influence the electronic properties of benzo[b]thiophene-3-carbaldehyde in material science applications?

  • Mechanistic Insight : Bromine’s electronegativity lowers the HOMO-LUMO gap, enhancing charge transport in organic semiconductors. Compare UV-Vis spectra of brominated vs. non-brominated analogs to quantify red shifts (~20–30 nm). For OTFT applications, vacuum-deposited thin films of the compound exhibit improved crystallinity, as validated by XRD and AFM .

Q. What statistical methods are recommended for analyzing contradictory data in bromination reaction yields?

  • Data Handling : Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR) when comparing multiple reaction conditions. Use ANOVA to assess variability in yield (%) across replicates, and perform post-hoc Tukey tests to identify optimal parameters (temperature, catalyst loading).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.